1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1-(2-Ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the triazino-purine class of molecules. These compounds are typically characterized by their complex structure which incorporates multiple functional groups, making them interesting targets for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, a multi-step reaction sequence is generally involved:
Formation of the purine core: This usually involves the condensation of guanidine derivatives with suitable aldehydes or ketones.
Introduction of the ethoxyethyl group: This step typically employs ethylation reactions under alkaline conditions.
Fluorobenzyl group addition: This can be achieved via nucleophilic substitution reactions using fluorobenzyl halides.
Methylation: The final methylation steps are often performed using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production method would involve optimizing each step for yield and purity while ensuring safety and scalability. This might include continuous flow reactors for consistent reaction conditions and increased throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl or benzyl positions.
Reduction: Reduction reactions might target the nitrogen-containing triazino ring.
Substitution: The aromatic fluorobenzyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or ketone groups.
Reduction Products: Reduced forms where double bonds within the triazino ring are saturated.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Used as a precursor for more complex molecules.
Investigation into reaction mechanisms and pathways involving triazino-purines.
Biology
Medicine
Potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors due to its unique structural features.
Industry
Potential use in the development of specialty chemicals or as an intermediate in the synthesis of more complex pharmaceuticals.
Mechanism of Action
The exact mechanism by which 1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects would depend on its target application:
Molecular Targets: Enzymes or receptors within specific biochemical pathways.
Pathways: Interaction with purine-related metabolic pathways or inhibition of certain enzyme activities.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyethyl)-7-benzyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
1-(2-ethoxyethyl)-7-(2-chlorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Uniqueness
The fluorobenzyl group introduces unique electronic properties, potentially enhancing binding affinity to certain biological targets compared to non-fluorinated analogs.
The combination of the ethoxyethyl and methyl groups can result in unique solubility and pharmacokinetic properties.
Hope this dives deep enough into the fascinating world of 1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione for you!
Properties
IUPAC Name |
1-(2-ethoxyethyl)-7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O3/c1-5-31-11-10-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(21(30)25(18)4)12-15-8-6-7-9-16(15)22/h6-9,14H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWHCFLLVIGFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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